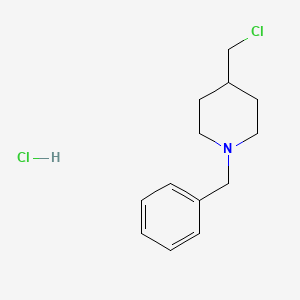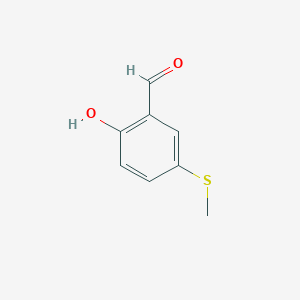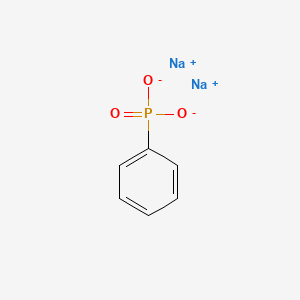
フェニルホスホン酸ナトリウム
概要
説明
Phenylphosphonic Acid Disodium Salt, also known as disodium phenylphosphonate, is a chemical compound with the molecular formula C6H5Na2O3P. It is a white to almost white powder or crystalline substance. This compound is known for its applications in various fields due to its unique chemical properties and reactivity .
科学的研究の応用
Phenylphosphonic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in bone-targeting drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and as a corrosion inhibitor.
作用機序
Target of Action
Sodium phenylphosphonate, also known as disodium phenylphosphonate or phenylphosphonic acid disodium salt, is a phosphonate compoundPhosphonates, in general, are known to interact with various biological targets .
Mode of Action
Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . They can also undergo hydrolysis under both acidic and basic conditions .
Biochemical Pathways
Phosphonates are known to play a role in various biological pathways . For instance, they are involved in the global phosphorus cycle and oceanic methane production .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties .
Result of Action
Phosphonates, in general, are known to have various biological activities, including antibacterial and antifungal activities .
Action Environment
It is known that phosphonates can act as phosphorus reservoirs in environments of low phosphate concentration .
準備方法
Synthetic Routes and Reaction Conditions: Phenylphosphonic Acid Disodium Salt can be synthesized through several methods. One common method involves the reaction of phenylphosphonic acid with sodium hydroxide. The reaction typically proceeds as follows:
C6H5PO(OH)2+2NaOH→C6H5PO(ONa)2+2H2O
Industrial Production Methods: Industrial production of Phenylphosphonic Acid Disodium Salt often involves the large-scale reaction of phenylphosphonic acid with sodium hydroxide under controlled conditions to ensure high yield and purity. The reaction is typically carried out in aqueous solution, followed by crystallization and purification steps .
化学反応の分析
Types of Reactions: Phenylphosphonic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylphosphonic acid.
Reduction: It can be reduced to form phenylphosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used.
Major Products Formed:
Oxidation: Phenylphosphonic acid.
Reduction: Phenylphosphine derivatives.
Substitution: Various substituted phenylphosphonic acid derivatives.
類似化合物との比較
Phenylphosphonic Acid Disodium Salt can be compared with other similar compounds such as:
Phenylphosphonic Acid: Similar in structure but lacks the sodium ions.
Diphenylphosphinic Acid: Contains two phenyl groups attached to the phosphorus atom.
Phenylphosphinic Acid: Contains one phenyl group and one hydrogen atom attached to the phosphorus atom.
Uniqueness: Phenylphosphonic Acid Disodium Salt is unique due to its disodium salt form, which enhances its solubility in water and makes it suitable for various aqueous applications .
特性
IUPAC Name |
disodium;dioxido-oxo-phenyl-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O3P.2Na/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQAMSDLZYQHMX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Na2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500517 | |
| Record name | Disodium phenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25148-85-0 | |
| Record name | Disodium phenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium phenylphosphonate allow for the measurement of extracellular volume changes in tissues like the heart?
A1: Sodium phenylphosphonate is a valuable tool for this purpose due to its unique properties:
- Extracellular Localization: Research has demonstrated that sodium phenylphosphonate remains confined to the extracellular space (interstitial, vascular, and chamber spaces) when introduced to perfused organs like the rat heart []. It does not readily cross cell membranes.
- NMR Visibility: The phosphorus atom in sodium phenylphosphonate generates a distinct signal in 31P NMR spectroscopy [].
- Physiological Compatibility: Studies show that sodium phenylphosphonate, at the concentrations used, does not negatively impact myocardial energetics, contractile function, or coronary flow rate in isolated rat hearts [].
Q2: Can sodium phenylphosphonate be used to assess pH changes in different compartments of a tissue?
A2: Yes, sodium phenylphosphonate can indeed be utilized for this purpose.
- Distinct Chemical Shifts: The chemical shift of the phosphorus signal in sodium phenylphosphonate is sensitive to pH changes in the extracellular environment []. Simultaneously, the inorganic phosphate (Pi) signal within the 31P NMR spectra reflects intracellular pH changes.
- Simultaneous Measurement: This dual-signal characteristic allows for the simultaneous measurement and comparison of both intra- and extracellular pH changes in real-time during physiological events, such as ischemia and reperfusion [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

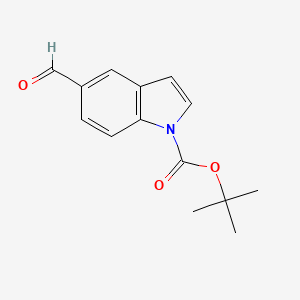
![2-(Furan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1338471.png)
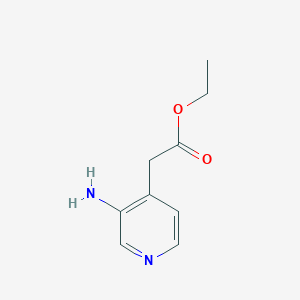
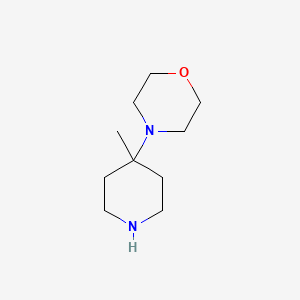


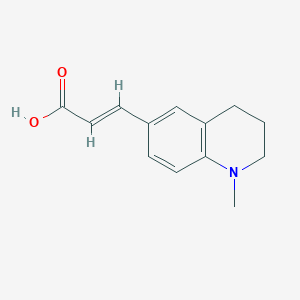
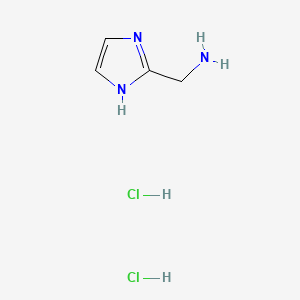
![1-[2-(Benzyloxy)-4-methylphenyl]ethanone](/img/structure/B1338483.png)

